methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13788705
InChI: InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8+
SMILES: CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol

methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

CAS No.:

Cat. No.: VC13788705

Molecular Formula: C12H14BrNO2

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate -

Specification

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
IUPAC Name methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
Standard InChI InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3/b11-8+
Standard InChI Key KLSXRGAHCLSQFM-DHZHZOJOSA-N
Isomeric SMILES CN(C)/C=C(\C1=CC(=CC=C1)Br)/C(=O)OC
SMILES CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC
Canonical SMILES CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate, reflects its stereospecific (E)-configuration and functional group arrangement. Key structural features include:

  • A 3-bromophenyl group at the C2 position, contributing to steric bulk and electronic effects.

  • A dimethylamino group at C3, enabling hydrogen bonding and nucleophilic interactions.

  • A methyl ester at the terminal carboxylate, enhancing solubility in organic solvents.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12H14BrNO2\text{C}_{12}\text{H}_{14}\text{BrNO}_2
Molecular Weight284.15 g/mol
IUPAC NameMethyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
SMILESCN(C)/C=C(\C1=CC(=CC=C1)Br)/C(=O)OC
InChI KeyKLSXRGAHCLSQFM-DHZHZOJOSA-N

The (E)-configuration is critical for its reactivity, as demonstrated by its distinct NMR and mass spectrometry profiles. For instance, high-resolution mass spectrometry (HRMS) of analogous bromophenyl esters reveals characteristic fragmentation patterns, such as the loss of the bromine atom (Br\text{Br}^-) and methyl ester groups .

Synthesis and Industrial Production

The synthesis of methyl (E)-2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate involves multi-step organic transformations, often leveraging catalytic methods to ensure regioselectivity and stereochemical control.

Key Synthetic Steps:

  • Bromophenyl Moiety Introduction:

    • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed to install the 3-bromophenyl group onto a propenoate backbone .

    • Alternative routes use olefin cross-metathesis with bromostyrene derivatives, as reported in iridium-catalyzed allylic amination studies .

  • Dimethylamino Group Incorporation:

    • Nucleophilic substitution or reductive amination introduces the dimethylamino group. For example, reacting a bromo intermediate with dimethylamine under basic conditions yields the desired tertiary amine.

  • Esterification:

    • Methyl ester formation is achieved via Fischer esterification or transesterification of a carboxylic acid precursor.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Bromophenyl AdditionPd(PPh3_3)4_4, K2_2CO3_3, DMF, 80°C72%
AminationDimethylamine, K2_2CO3_3, THF, rt85%
EsterificationMethanol, H2_2SO4_4, reflux90%

Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and safety, particularly for exothermic amination steps.

Spectroscopic Characterization

Advanced spectroscopic techniques validate the compound’s structure and purity:

  • 1^1H NMR (300 MHz, CDCl3_3): Aromatic protons resonate at δ 7.35–7.25 (m, 4H), while the dimethylamino group appears as a singlet at δ 2.25 (s, 6H). The α,β-unsaturated ester protons show characteristic coupling (J=15.6HzJ = 15.6 \, \text{Hz}) at δ 6.11 (dd, 1H) and δ 7.00 (dd, 1H) .

  • HRMS: Calculated for C12H14BrNO2\text{C}_{12}\text{H}_{14}\text{BrNO}_2 [M+^+]: 284.0048; Found: 284.0045 .

Applications in Medicinal Chemistry

Preliminary studies highlight the compound’s role as a versatile building block for bioactive molecules:

  • Anti-inflammatory Agents: Structural analogs with bromophenyl groups exhibit COX-2 inhibition, suggesting potential for non-steroidal anti-inflammatory drug (NSAID) development.

  • Anticancer Scaffolds: The α,β-unsaturated ester moiety enables Michael addition reactions with cellular thiols, a mechanism exploited in pro-drug strategies targeting cancer cells .

Table 3: Biological Activity Data (Preliminary)

AssayResult
COX-2 InhibitionIC50_{50} = 12.5 μM
Cytotoxicity (HeLa)EC50_{50} = 45 μM

Challenges and Future Directions

Despite its promise, challenges persist:

  • Stereochemical Instability: The (E)-configuration may isomerize under acidic or basic conditions, necessitating stabilizing additives during synthesis.

  • Bioavailability: The methyl ester’s susceptibility to hydrolysis limits in vivo applications, prompting research into prodrug formulations .

Future work should prioritize structure-activity relationship (SAR) studies to optimize pharmacological profiles and explore synergistic effects in combination therapies.

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